4-[(10R,13R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(10R,13R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic compound It is characterized by its multiple hydroxyl groups and a cyclopenta[a]phenanthrene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(10R,13R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid involves multiple steps. The process typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl groups and the pentanoic acid side chain. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, it is studied for its potential role in cellular processes and signaling pathways. Its hydroxyl groups and cyclopenta[a]phenanthrene core make it a candidate for interacting with various biomolecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as receptors, enzymes, or other biomolecules. The hydroxyl groups and cyclopenta[a]phenanthrene core play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-Sulfocholic acid: Similar in structure but contains a sulfo group.
Obeticholic acid: Contains an ethylidene group and is used in the treatment of liver diseases.
Uniqueness
What sets 4-[(10R,13R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid apart is its specific arrangement of hydroxyl groups and the pentanoic acid side chain
Properties
Molecular Formula |
C24H40O6 |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
4-[(10R,13R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O6/c1-12(4-7-19(27)28)14-5-6-15-20-16(11-18(26)24(14,15)3)23(2)9-8-13(25)10-17(23)21(29)22(20)30/h12-18,20-22,25-26,29-30H,4-11H2,1-3H3,(H,27,28)/t12?,13?,14?,15?,16?,17?,18?,20?,21?,22?,23-,24-/m1/s1 |
InChI Key |
COCMFMBNEAMQMA-RRPQKYIZSA-N |
Isomeric SMILES |
CC(CCC(=O)O)C1CCC2[C@@]1(C(CC3C2C(C(C4[C@@]3(CCC(C4)O)C)O)O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(C(C4C3(CCC(C4)O)C)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.